molecular formula C23H17N3O5S B11518319 (2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11518319
M. Wt: 447.5 g/mol
InChI Key: BRZPFARADJSAOM-JAIQZWGSSA-N
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Description

The compound (2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines a furan ring, a thiazolo[3,2-a]benzimidazole core, and a nitrophenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multiple steps, including the formation of the furan ring, the introduction of the nitrophenyl group, and the construction of the thiazolo[3,2-a]benzimidazole core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one:

Properties

Molecular Formula

C23H17N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

(2Z)-2-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C23H17N3O5S/c1-12-8-13(2)21-17(9-12)25-22(27)20(32-23(25)24-21)11-15-5-7-19(31-15)16-10-14(26(28)29)4-6-18(16)30-3/h4-11H,1-3H3/b20-11-

InChI Key

BRZPFARADJSAOM-JAIQZWGSSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])OC)/SC3=N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])OC)SC3=N2)C

Origin of Product

United States

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